molecular formula C19H22N2O2 B6061335 2-(methoxymethyl)spiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one

2-(methoxymethyl)spiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one

Cat. No.: B6061335
M. Wt: 310.4 g/mol
InChI Key: GUWSBWHUVUFPLN-UHFFFAOYSA-N
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Description

2-(methoxymethyl)spiro[3,6-dihydrobenzo[h]quinazoline-5,1’-cyclohexane]-4-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Properties

IUPAC Name

2-(methoxymethyl)spiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-23-12-15-20-17-14-8-4-3-7-13(14)11-19(9-5-2-6-10-19)16(17)18(22)21-15/h3-4,7-8H,2,5-6,9-12H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWSBWHUVUFPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=C(C(=O)N1)C3(CCCCC3)CC4=CC=CC=C42
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxymethyl)spiro[3,6-dihydrobenzo[h]quinazoline-5,1’-cyclohexane]-4-one typically involves multi-step organic reactions. One common approach is the condensation of a suitable benzo[h]quinazoline derivative with a cyclohexanone derivative under controlled conditions. The reaction often requires the presence of a base, such as potassium hydroxide, to facilitate the formation of the spiro linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using efficient purification techniques, and ensuring the scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

2-(methoxymethyl)spiro[3,6-dihydrobenzo[h]quinazoline-5,1’-cyclohexane]-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated spiro compounds.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-(methoxymethyl)spiro[3,6-dihydrobenzo[h]quinazoline-5,1’-cyclohexane]-4-one exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(methoxymethyl)spiro[3,6-dihydrobenzo[h]quinazoline-5,1’-cyclohexane]-4-one is unique due to its specific methoxymethyl substituent and the particular arrangement of its spiro-linked rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a compound of interest for further research and development.

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